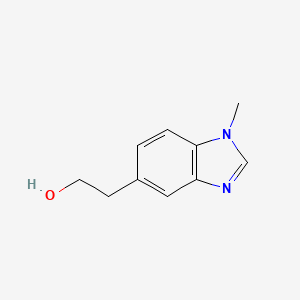![molecular formula C10H9BrN2 B13612178 1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
1-[2-(bromomethyl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Bromomethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromomethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-methylphenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of 1-[2-(carboxyphenyl)]-1H-pyrazole or 1-[2-(formylphenyl)]-1H-pyrazole.
Coupling Reactions: Formation of biaryl pyrazoles.
Scientific Research Applications
1-[2-(Bromomethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(bromomethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .
Comparison with Similar Compounds
1-[2-(Chloromethyl)phenyl]-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[2-(Methyl)phenyl]-1H-pyrazole: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
1-[2-(Hydroxymethyl)phenyl]-1H-pyrazole: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. The bromine atom’s ability to participate in various substitution and coupling reactions makes this compound a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]pyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2 |
InChI Key |
CSLFLTCCYCBXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


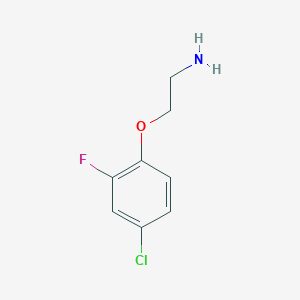
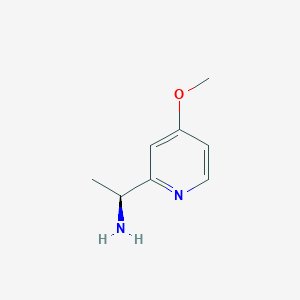
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
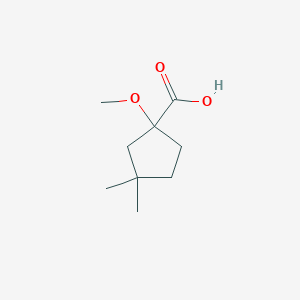
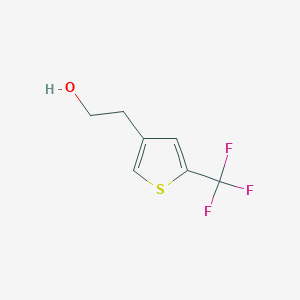
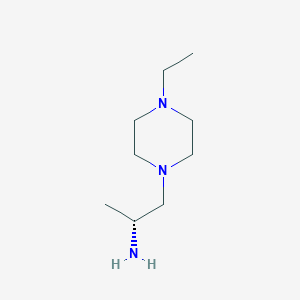
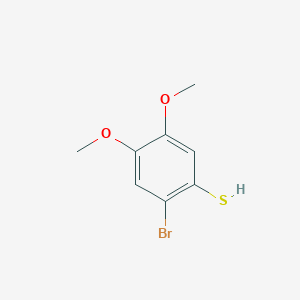
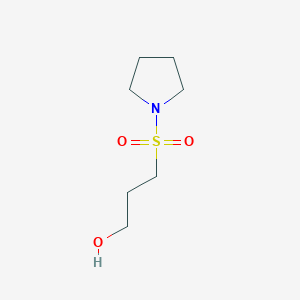

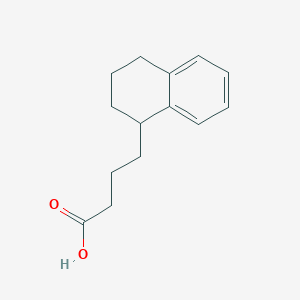
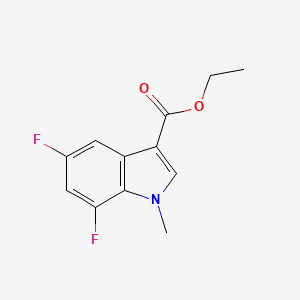
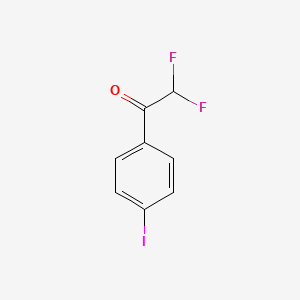
![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
